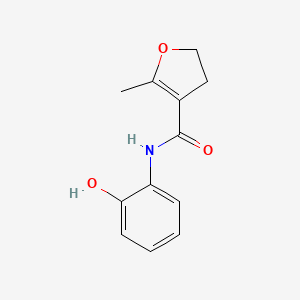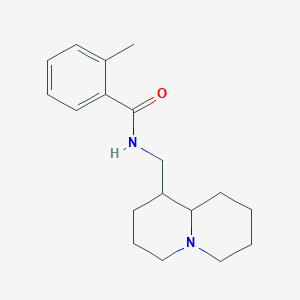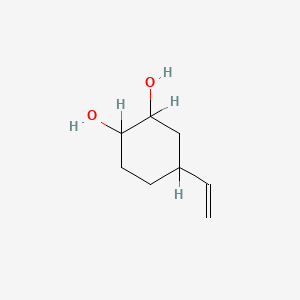
1,2-Cyclohexanediol, 4-ethenyl-
Descripción general
Descripción
1,2-Cyclohexanediol, 4-ethenyl- is a chemical compound belonging to the class of alcohols. It has the molecular formula C8H14O2 and a molecular weight of 142.2 g/mol. This compound is characterized by the presence of two hydroxyl groups attached to a cyclohexane ring, with an ethenyl group at the 4-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Cyclohexanediol can be synthesized through two main routes:
Hydrolysis of Cyclohexene Oxide: This method involves the hydrolysis of cyclohexene oxide using liquid or solid acid catalysts.
Dihydroxylation of Cyclohexene: This route involves the direct dihydroxylation of cyclohexene with aqueous hydrogen peroxide, catalyzed by Ti-Beta zeolites.
Industrial Production Methods
Industrial production of 1,2-cyclohexanediol typically involves the hydrolysis of cyclohexene oxide using environmentally friendly solid acid catalysts. This method is preferred due to its high yield and the recyclability of the catalysts .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Cyclohexanediol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form catechol using a Pd/Te catalyst system at 300°C, achieving a 90% yield.
Reduction: Reduction reactions can convert 1,2-cyclohexanediol into cyclohexanol derivatives.
Substitution: The hydroxyl groups in 1,2-cyclohexanediol can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Pd/Te catalyst system at 300°C.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Catechol: Formed through oxidation.
Cyclohexanol Derivatives: Formed through reduction.
Substituted Cyclohexanediols: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
1,2-Cyclohexanediol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including catechol and cyclohexanone.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polyester resins, epoxy resin diluents, and plasticizers.
Mecanismo De Acción
The mechanism of action of 1,2-cyclohexanediol involves its interaction with molecular targets through its hydroxyl groups These interactions can lead to various biochemical pathways, including oxidation-reduction reactions and enzyme-mediated transformations
Comparación Con Compuestos Similares
1,2-Cyclohexanediol can be compared with other similar compounds such as:
1,2-Ethanediol:
1,2-Butanediol: A four-carbon diol with similar hydroxyl functionality.
1,4-Cyclohexanediol: A cyclohexane derivative with hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,2-Cyclohexanediol, 4-ethenyl- is unique due to the presence of the ethenyl group at the 4-position, which imparts distinct chemical properties and reactivity compared to other diols .
Propiedades
IUPAC Name |
4-ethenylcyclohexane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-6-3-4-7(9)8(10)5-6/h2,6-10H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJHRRSHDADBTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCC(C(C1)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953613 | |
| Record name | 4-Ethenylcyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31646-64-7 | |
| Record name | 1,2-Cyclohexanediol, 4-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031646647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Ethenylcyclohexane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50953613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Vinyl-1,2-cyclohexanediol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




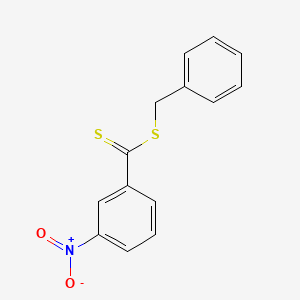
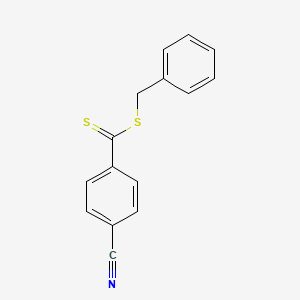
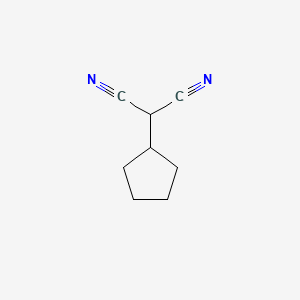
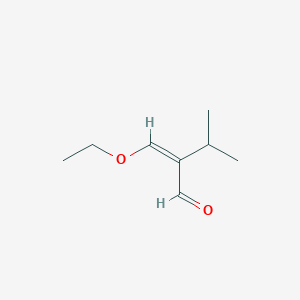
![1,4,9,12-Tetrathiadispiro[4.2.4.2]tetradecane](/img/structure/B3065177.png)




